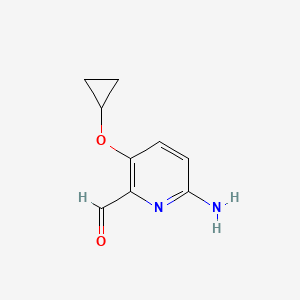
6-Amino-3-cyclopropoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-cyclopropoxypicolinaldehyde is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is part of the picolinaldehyde family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-cyclopropoxypicolinaldehyde typically involves the reaction of 3-cyclopropoxypicolinaldehyde with an amine source under controlled conditions. One common method involves the use of ammonia or primary amines in the presence of a catalyst to facilitate the reaction . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of impinging stream reactors, where reactants are rapidly mixed and reacted, can enhance the production rate and control the particle size distribution of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Amino-3-cyclopropoxybenzoic acid.
Reduction: 6-Amino-3-cyclopropoxybenzyl alcohol.
Substitution: 6-Alkylamino-3-cyclopropoxypicolinaldehyde derivatives.
Scientific Research Applications
6-Amino-3-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that can be detected through fluorescence quenching . This property makes it useful in analytical chemistry for the quantitative determination of metal ions.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methylpyrimidinone: Known for its potent and selective inhibition of SHP2, a protein tyrosine phosphatase involved in cancer and immune modulation.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar “amino-nitro-amino” arrangement.
Uniqueness
6-Amino-3-cyclopropoxypicolinaldehyde is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-amino-3-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c10-9-4-3-8(7(5-12)11-9)13-6-1-2-6/h3-6H,1-2H2,(H2,10,11) |
InChI Key |
QLBZZZSVXSPWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


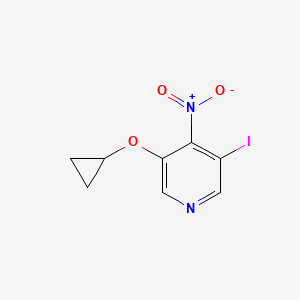
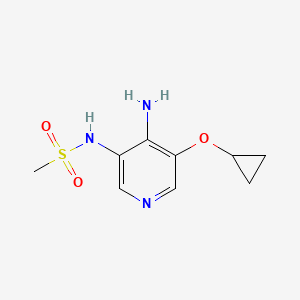
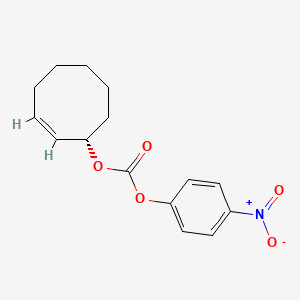

![2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile](/img/structure/B14813687.png)

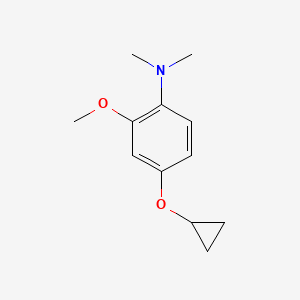
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14813710.png)
![2,4-dichloro-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide](/img/structure/B14813724.png)
![2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid](/img/structure/B14813731.png)
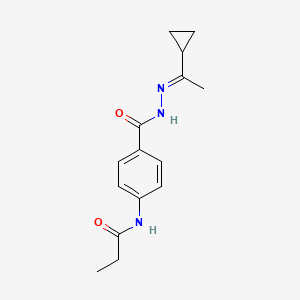

![rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride](/img/structure/B14813752.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14813755.png)
